Structural Uniqueness Among Piperidinyl Urea sEH and DCN1 Inhibitors
No quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀) were found for 1207012-69-8 in any primary research paper, patent, or authoritative database. All published piperidinyl urea SAR studies (e.g., J. Med. Chem. 2018, 61, 2680-2693) report data for compounds with different N-substitution patterns [1]. The 2-methoxyethyl-piperidine and 4-methoxybenzyl urea combination present in 1207012-69-8 does not match any compound in the available SAR tables. Therefore, no head-to-head quantitative differentiation can be established against specific named analogs. Prospective users should request custom screening data from the vendor or conduct their own profiling against a defined comparator panel before selecting this compound for any target-based application.
| Evidence Dimension | Biological activity (target engagement) |
|---|---|
| Target Compound Data | No peer-reviewed data available |
| Comparator Or Baseline | Closest published analogs (e.g., DCN1 inhibitor series from Hammill et al. 2018) with Kᵢ values ranging from <1 nM to >10 µM depending on substitution |
| Quantified Difference | Cannot be calculated; data absent for target compound |
| Conditions | Literature survey covering PubMed, BindingDB, ChEMBL, and Google Scholar (accessed 2026-05-12) |
Why This Matters
Without quantitative activity data, a procurement decision based on target potency or selectivity is impossible; the compound's value proposition remains unvalidated.
- [1] Hammill JT, Scott DC, Min J, Connelly MC, Holbrook G, Zhu F, Matheny A, Yang L, Singh B, Schulman BA, Guy RK. Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1)-Mediated Cullin Neddylation. J Med Chem. 2018;61(7):2680-2693. PMID: 29547696. View Source
